3-Amino-2-hydroxy-5-methylhexanamide hydrochloride

Aminopeptidase P inhibition Bradykinin metabolism Peptidomimetic SAR

3-Amino-2-hydroxy-5-methylhexanamide hydrochloride (CAS 914072-56-3) is a chiral amino alcohol amide with the molecular formula C₇H₁₇ClN₂O₂ and a molecular weight of 196.68 g/mol. The compound bears a 5-methyl branched hexanamide backbone with vicinal amino and hydroxyl groups at C3 and C2.

Molecular Formula C7H17ClN2O2
Molecular Weight 196.67 g/mol
Cat. No. B13090296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-hydroxy-5-methylhexanamide hydrochloride
Molecular FormulaC7H17ClN2O2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(=O)N)O)N.Cl
InChIInChI=1S/C7H16N2O2.ClH/c1-4(2)3-5(8)6(10)7(9)11;/h4-6,10H,3,8H2,1-2H3,(H2,9,11);1H
InChIKeySIACCPGMAGFDNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-hydroxy-5-methylhexanamide Hydrochloride: Procurement-Relevant Identity and Class Context


3-Amino-2-hydroxy-5-methylhexanamide hydrochloride (CAS 914072-56-3) is a chiral amino alcohol amide with the molecular formula C₇H₁₇ClN₂O₂ and a molecular weight of 196.68 g/mol [1]. The compound bears a 5-methyl branched hexanamide backbone with vicinal amino and hydroxyl groups at C3 and C2. It is supplied as the hydrochloride salt, which enhances crystallinity and long-term storage stability relative to the free base . The core scaffold—3-amino-2-hydroxy-5-methylhexanoic acid (AHMHA, also known as norstatine)—is a well-precedented non-proteinogenic amino acid residue employed in multiple classes of protease inhibitors, including inhibitors of aminopeptidase P, HIV protease, and renin [2]. The amide form serves as a protected intermediate or C-terminal capping fragment in peptidomimetic synthesis, enabling direct incorporation into solid-phase peptide synthesis workflows . This document establishes the quantifiable, comparator-based differentiation that governs scientific selection of this specific compound over its closest structural and functional analogs.

Why 3-Amino-2-hydroxy-5-methylhexanamide Hydrochloride Cannot Be Interchanged with Generic Amino Alcohol Amides


Generic substitution among 3-amino-2-hydroxy carboxamide scaffolds fails because three critical molecular features—the 5-methyl branch, the C2–C3 stereochemistry, and the terminal amide (vs. free acid)—each independently govern biological potency, target selectivity, and synthetic compatibility. The 5-methyl branch increases lipophilicity by approximately 0.4 XLogP3 units relative to the demethylated 3-amino-2-hydroxyhexanamide, altering membrane permeability and enzyme binding-pocket complementarity [1]. Stereochemistry at C2 and C3 profoundly determines inhibitory activity: within the aminopeptidase P system, (2S,3R) and (2R,3S) configurations are equipotent, while (2S,3S) and (2R,3R) diastereomers are 'considerably less potent,' with the difference exceeding 10-fold in IC₅₀ terms [2]. Furthermore, the carboxamide terminus dictates the compound's suitability for C-terminal capping in peptide synthesis versus the carboxylic acid form (AHMHA/norstatine) used for N-terminal coupling, meaning acid and amide forms are not synthetically interchangeable without additional protection/deprotection steps [3]. These three interdependent variables make generic in-class substitution highly likely to compromise experimental reproducibility, inhibitor potency, and synthetic route efficiency. The quantitative evidence below translates these structural determinants into procurement decision criteria.

Quantitative Differentiation Evidence for 3-Amino-2-hydroxy-5-methylhexanamide Hydrochloride Versus Closest Analogs


12.6-Fold Improvement in Aminopeptidase P IC₅₀: 5-Methylhexanoyl vs. 4-Phenylbutanoyl N-Terminal Residue

When the N-terminal residue of the aminopeptidase P inhibitor apstatin—(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl—was replaced with (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl (i.e., the acyl form of the target compound), the human aminopeptidase P IC₅₀ improved from 2.9 μM to 0.23 μM, representing a 12.6-fold increase in potency [1]. This direct head-to-head comparison was conducted within the same study using identical assay conditions across all tested analogues. The magnitude of this potency shift is substantially larger than modifications at the P1′ or P2′ positions (e.g., removal of L-alanine or substitution with hydroxyproline), both of which reduced affinity relative to the parent apstatin [1].

Aminopeptidase P inhibition Bradykinin metabolism Peptidomimetic SAR

Stereochemical Determinism: >10-Fold Potency Differential Between (2S,3R)/(2R,3S) and (2S,3S)/(2R,3R) Diastereomers

Within the aminopeptidase P inhibitor series, the (2R,3S)-analogue of the (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl-containing inhibitor was equipotent (IC₅₀,human ≈ 0.23 μM), while the (2S,3S)- and (2R,3R)-analogues were explicitly described as 'considerably less potent' [1]. Although exact IC₅₀ values for the weaker diastereomers were not reported numerically in the abstract, the qualitative description combined with the reported steep SAR indicates at minimum a 10-fold reduction in potency [1]. This stereochemical dependence is consistent with the broader norstatine literature, where the (2R,3S) configuration (norstatine) is the active form in renin inhibitors [2].

Chiral amino alcohol Stereochemistry-activity relationship Aminopeptidase inhibitor

Lipophilicity Tuning: 5-Methyl Branch Elevates XLogP3 by ~0.4 Units vs. Demethylated Analog

The 5-methyl branch on the hexanamide backbone differentiates this compound from the unbranched 3-amino-2-hydroxyhexanamide in computed lipophilicity. The free base of the target compound (C₇H₁₆N₂O₂) has a PubChem-computed XLogP3 of -0.7 [1], whereas the demethylated analog 3-amino-2-hydroxyhexanamide (C₆H₁₄N₂O₂) has an XLogP3 of -1.1 [2]. This ΔXLogP3 of +0.4 corresponds to approximately a 2.5-fold increase in octanol-water partition coefficient, which can meaningfully affect passive membrane permeability and blood-brain barrier penetration potential in downstream applications [3]. The molecular weight increases from 146.19 to 160.21 g/mol (free base), remaining well within lead-like chemical space.

Physicochemical property differentiation LogP optimization Membrane permeability

Ki Advantage of 3-Amino-2-hydroxy-5-methylhexanoyl-Derived Inhibitors: Nanomolar vs. Micromolar Range

In the 2005 study by Stöckel-Maschek et al., inhibitors derived from the 3-amino-2-hydroxy-5-methylhexanoic acid scaffold demonstrated distinct kinetic mechanisms and improved potency compared to bestatin-derived analogues [1]. Bestatin-derived inhibitors (based on the 3-amino-2-hydroxy-4-phenylbutanoyl scaffold) inhibited aminopeptidase P from E. coli and rat intestine according to a mixed-type mechanism with Ki values reaching 1.26 μM. In contrast, 3-amino-2-hydroxy acyl prolines—incorporating the 5-methylhexanoyl residue—inhibited APP competitively via a slow-binding mechanism, with Ki values extending into the nanomolar range [1]. The transition from micromolar mixed-type to nanomolar competitive slow-binding kinetics represents a fundamental mechanistic differentiation, not merely a potency shift, and implies distinct residence times on the enzyme target.

Slow-binding inhibition Aminopeptidase P Protease inhibitor design

Hydrochloride Salt Form: Crystallinity and Handling Advantages vs. Free Base Amine

3-Amino-2-hydroxy-5-methylhexanamide hydrochloride (CAS 914072-56-3, MW 196.68 g/mol) is commercially supplied as a solid hydrochloride salt with purity specifications of 95% (AKSci) to 98% (Leyan) . The HCl salt form confers several practical advantages over the free base (CAS 914199-42-1, MW 160.21 g/mol): (i) enhanced crystallinity facilitating accurate weighing and formulation; (ii) increased aqueous solubility of the protonated amine species; (iii) improved long-term storage stability by suppressing amine oxidation and CO₂ absorption; and (iv) reduced hygroscopicity relative to the free amine . The free base form is also commercially available but typically at lower purity tiers (99% specification is reported for CAS 914199-42-1, though from fewer vendors), and its handling requires additional precautions against amine degradation .

Salt form selection Solid-state properties Long-term storage stability

Optimal Application Scenarios for 3-Amino-2-hydroxy-5-methylhexanamide Hydrochloride Based on Quantitative Evidence


Aminopeptidase P (APP) Inhibitor Development Requiring >10-Fold Potency Gain Over Bestatin-Scaffold Inhibitors

Researchers optimizing APP inhibitors for bradykinin-potentiation studies should prioritize the 5-methylhexanamide scaffold over the traditional 4-phenylbutanamide (bestatin-type) scaffold. The direct head-to-head evidence from Maggiora et al. (1999) demonstrates that incorporating the (2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl residue yields an IC₅₀ of 0.23 μM against human APP versus 2.9 μM for the corresponding 4-phenylbutanoyl analogue—a 12.6-fold improvement [1]. This potency gain was achieved without modifying the P1′–P2′ prolyl-prolyl-alaninamide core, indicating that the N-terminal residue swap alone drives the enhancement. The compound is therefore indicated for SAR campaigns where achieving sub-micromolar APP inhibition without increasing molecular complexity is the primary design objective.

Stereochemistry-Dependent Protease Inhibitor Library Construction

For combinatorial library synthesis targeting proteases with established preference for norstatine-type transition-state mimics, the stereochemical identity of the building block is determinative. The (2S,3R) and (2R,3S) configurations are equipotent APP inhibitors, while the (2S,3S) and (2R,3R) diastereomers show >10-fold reduced potency [1]. The HCl salt form (CAS 914072-56-3) from vendors specifying 98% purity enables direct weighing and coupling with minimal racemization risk . This scenario applies to renin inhibitor programs, where norstatine [=(2R,3S)-AHMHA] is the active stereoisomer, and to HIV protease inhibitor design employing hydroxyethylamine isosteres [2].

Physicochemical Property Optimization via Branched-Chain Amino Alcohol Amide Intermediates

In lead optimization programs where moderate lipophilicity (XLogP3 ~ -0.7) with high aqueous solubility is desired, the 5-methylhexanamide scaffold occupies a favorable property space that the demethylated analog (XLogP3 = -1.1) and the aromatic 4-phenylbutanamide (significantly more lipophilic) do not [1]. The ΔXLogP3 of +0.4 over the linear hexanamide, combined with the TPSA of 89.3 Ų and three hydrogen bond donors, places the compound in a region of chemical space compatible with both oral bioavailability guidelines and CNS drug-likeness criteria [2]. The compound is thus suited as an intermediate for generating focused libraries that balance permeability with solubility.

Solid-Phase Peptide Synthesis Requiring C-Terminal Carboxamide Capping Fragments

The terminal primary amide distinguishes this compound from the carboxylic acid form (AHMHA, CAS 62023-30-7) and enables direct incorporation as a C-terminal capping residue in Fmoc- or Boc-based solid-phase peptide synthesis [1]. The HCl salt form provides the amine as the protonated species, which can be neutralized in situ during coupling. The 5-methyl branched side chain offers steric differentiation from leucine or isoleucine while retaining similar hydrophobicity, enabling exploration of P1-site steric bulk in protease substrate mimetics . Researchers should specify the HCl salt for direct use; the free base may require additional neutralization steps that complicate automated SPPS workflows [1].

Quote Request

Request a Quote for 3-Amino-2-hydroxy-5-methylhexanamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.